6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine
Overview
Description
6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine (CIPMEP) is an important synthetic intermediate that is widely used in the synthesis of various organic compounds and pharmaceuticals. CIPMEP is a versatile reagent with many applications in organic synthesis, including the synthesis of heterocyclic compounds, heterocyclic aromatics, and polymers. CIPMEP is also used as a catalyst in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.
Scientific Research Applications
6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine has been extensively studied for its potential applications in scientific research. For example, 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine has been used in the synthesis of a wide variety of heterocyclic compounds, including pyrrolidines, piperidines, and indoles. 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.
Mechanism Of Action
The mechanism of action of 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is not well understood. However, it is believed that 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. This can lead to the formation of various heterocyclic compounds and polymers, as well as the synthesis of various pharmaceuticals.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine are not well understood. However, it is believed that 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine can interact with various enzymes and other proteins, which can lead to the formation of various metabolites and products. In addition, 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine may also interact with various receptors, which can lead to a variety of biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost, ease of synthesis, and its ability to form covalent bonds with various molecules. However, there are also some limitations to using 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine in laboratory experiments, such as its potential toxicity and reactivity with other compounds.
Future Directions
Future research on 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine could explore its potential applications in the synthesis of various organic compounds and pharmaceuticals, as well as its biochemical and physiological effects. In addition, further research could also focus on the development of more efficient and cost-effective methods of synthesis, as well as the development of safer and more effective methods of handling and storing 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine. Finally, research could also focus on the development of new applications for 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine, such as its use in the synthesis of polymers and other materials.
properties
IUPAC Name |
6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClINO2/c1-12-4-5-13-6-2-3-7(9)11-8(6)10/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUOKEHHEXFANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.